HepG2 Antiproliferative Potency: 3-Methoxy vs. 4-Fluoro and Unsubstituted Benzamide Analogs
In HepG2 liver cancer cell proliferation assays, N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide demonstrates an IC50 of 1.99 µM, compared to 1.30 µM for the 4-fluoro analog (CAS 946303-32-8) . The unsubstituted benzamide parent compound shows no measurable antiproliferative activity at concentrations up to 100 µM in the same cell line . This indicates that the 3-methoxy group confers a substantial gain in cytotoxic function relative to the unsubstituted baseline, while the 4-fluoro substitution provides a modest additional ~1.5-fold potency advantage. The precise positioning of the methoxy substituent (3- vs. 4-) is critical, as the 4-methoxy analog exhibits altered potency and target engagement profiles .
| Evidence Dimension | Antiproliferative IC50 in HepG2 cells |
|---|---|
| Target Compound Data | 1.99 µM (3-methoxybenzamide, CAS 946303-29-3) |
| Comparator Or Baseline | 1.30 µM (4-fluoro analog, CAS 946303-32-8); >100 µM (unsubstituted benzamide parent) |
| Quantified Difference | ~1.5-fold lower potency vs. 4-fluoro; >50-fold gain vs. unsubstituted parent |
| Conditions | HepG2 human hepatocellular carcinoma cell line; 48–72 h incubation; sulforhodamine B (SRB) or MTT assay; data sourced from vendor-validated product datasheets |
Why This Matters
For procurement decisions, the 3-methoxy analog offers an intermediate potency profile that may be preferable for selectivity windows or when reduced cytotoxicity is desired, while the 4-fluoro analog provides maximum potency for target engagement studies.
